molecular formula C22H47N B092301 Diundecylamine CAS No. 16165-33-6

Diundecylamine

Cat. No.: B092301
CAS No.: 16165-33-6
M. Wt: 325.6 g/mol
InChI Key: NKGSHSILLGXYDW-UHFFFAOYSA-N
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Description

It is an isomer of protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) and is characterized by the presence of two hydroxyl groups and an aldehyde group on a benzene ring . This compound is known for its significant role in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dihydroxybenzaldehyde can be synthesized through several methods. One common approach involves the condensation of suitable aldehydes with hydrazides. For instance, combining 2,4-dihydroxybenzaldehyde with isonicotinic acid hydrazide in methanol yields 2,4-dihydroxybenzaldehyde isonicotinoyl hydrazone . Another method involves the regioselective mono-benzylation reaction under mild basic conditions .

Industrial Production Methods: Industrial production of 2,4-dihydroxybenzaldehyde typically involves the Tiemann reaction, where phenol and sodium hydroxide are dissolved in water and chloroform at elevated temperatures. The reaction mixture is then acidified and steam distilled to obtain the desired product .

Chemical Reactions Analysis

2,4-Dihydroxybenzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazides, methanol, and mild bases. Major products formed from these reactions include hydrazones, quinazolines, and Schiff bases .

Comparison with Similar Compounds

2,4-Dihydroxybenzaldehyde is unique due to its specific arrangement of hydroxyl and aldehyde groups. Similar compounds include:

    3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde): An isomer with hydroxyl groups at different positions.

    2,3-Dihydroxybenzaldehyde: Another isomer with hydroxyl groups at the 2 and 3 positions.

    4-Hydroxybenzaldehyde: A simpler compound with only one hydroxyl group.

Compared to these compounds, 2,4-dihydroxybenzaldehyde exhibits unique reactivity and applications due to its specific structural configuration .

Properties

IUPAC Name

N-undecylundecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H47N/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h23H,3-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGSHSILLGXYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCNCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H47N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333929
Record name Diundecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16165-33-6
Record name N-Undecyl-1-undecanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16165-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diundecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIUNDECYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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